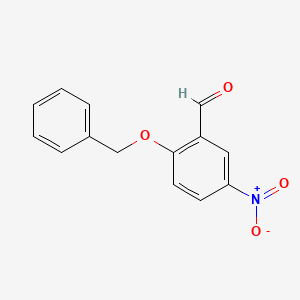

2-(Benzyloxy)-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMKSIYWHANRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-5-nitrobenzaldehyde CAS number and molecular weight

CAS Number: 204130-60-9 Molecular Weight: 257.24 g/mol

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde is a specialized aromatic intermediate extensively utilized in medicinal chemistry and organic synthesis. Structurally, it consists of a benzaldehyde core substituted with a nitro group at the 5-position and a benzyloxy group at the 2-position. This specific substitution pattern renders it a critical scaffold for the development of bioactive heterocycles, particularly benzimidazoles, quinolines, and indoles.

Its primary utility lies in its dual reactivity: the aldehyde moiety serves as an electrophile for condensation reactions (e.g., Schiff base formation), while the nitro group acts as a masked amino functionality, accessible via reduction.[1] Additionally, the benzyl ether functions as a robust protecting group for the phenol, increasing lipophilicity and facilitating cell membrane permeability in early-stage drug candidates.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 204130-60-9 |

| IUPAC Name | 2-phenylmethoxy-5-nitrobenzaldehyde |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| SMILES | O=Cc1cc([O-])ccc1OCc2ccccc2 |

| InChI Key | XSMKSIYWHANRKS-UHFFFAOYSA-N |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

Synthesis Protocol: Williamson Etherification

The most robust synthetic route involves the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with benzyl bromide under basic conditions. This Williamson ether synthesis is preferred for its high yield and operational simplicity.

Mechanism & Rationale

-

Deprotonation: Potassium carbonate (

) acts as a mild base to deprotonate the phenolic hydroxyl group ( -

Nucleophilic Substitution: The phenoxide attacks the benzyl bromide in an

fashion. -

Solvent Choice: DMF (Dimethylformamide) is selected to solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive.

Step-by-Step Methodology

Reagents:

-

Benzyl bromide (1.1 eq)[5]

-

Potassium carbonate (

, anhydrous, 1.5 eq) -

DMF (Dimethylformamide, anhydrous)

Protocol:

-

Preparation: Charge a round-bottom flask with 2-hydroxy-5-nitrobenzaldehyde (e.g., 10 mmol) and anhydrous

(15 mmol). -

Solvation: Add anhydrous DMF (5–10 mL/g of substrate) and stir at room temperature for 15 minutes to ensure deprotonation (color change to deep yellow/orange often observed).

-

Addition: Add benzyl bromide (11 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C for 3–5 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes). The starting phenol will disappear, and a less polar product spot will appear.

-

Quench: Cool the mixture to room temperature and pour slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Filter the precipitate using a Buchner funnel.[6]

-

Purification: Wash the solid cake copiously with water (to remove DMF and inorganic salts) and cold hexanes (to remove excess benzyl bromide). Recrystallize from Ethanol or a Toluene/Hexane mixture if higher purity is required.

Visual Workflow

Figure 1: Step-by-step synthesis workflow for 2-(Benzyloxy)-5-nitrobenzaldehyde via Williamson etherification.

Reactivity Profile & Applications

2-(Benzyloxy)-5-nitrobenzaldehyde serves as a "linchpin" intermediate. Its reactivity is defined by three orthogonal functional handles: the Aldehyde , the Nitro group , and the Benzyl ether .

Key Transformations

-

Nitro Reduction (Amine Precursor):

-

The nitro group can be reduced to an amine using

, -

Note: Catalytic hydrogenation may also cleave the benzyl ether (hydrogenolysis). If the benzyl group must be retained, chemoselective reduction (e.g.,

or -

Application: Synthesis of 2-(benzyloxy)-5-aminobenzaldehyde, a precursor for Schiff bases.

-

-

Aldehyde Condensation:

-

Reacts with primary amines to form imines (Schiff bases).[1]

-

Undergoes Knoevenagel condensation with active methylene compounds.

-

Application: Creation of anticancer agents (e.g., reaction with sulfonyl hydrazides).

-

-

Heterocycle Formation (Benzimidazoles/Benzoxazoles):

-

Following nitro reduction, the resulting aniline can react with the aldehyde (intramolecularly or with external electrophiles) to close heterocyclic rings.

-

Derivatization Logic Map

Figure 2: Reactivity map illustrating the divergence of synthetic pathways from the core scaffold.

Applications in Drug Discovery

Anticancer Research

Research has highlighted the efficacy of benzyloxybenzaldehyde derivatives in oncology.[7] Specifically, analogues of this compound have demonstrated significant cytotoxicity against HL-60 (human leukemia) cell lines.

-

Mechanism: Induction of apoptosis and cell cycle arrest at the G2/M phase.[7]

-

Structure-Activity Relationship (SAR): The lipophilic benzyl group facilitates entry into the cell, while the aldehyde/nitro pharmacophores interact with intracellular targets (e.g., tubulin or specific enzymes).

Privileged Scaffold

This compound is a precursor to 2-substituted benzimidazoles and quinolines , which are privileged structures in medicinal chemistry found in:

-

Antimicrobial agents.

-

Antiviral drugs.

-

Kinase inhibitors.

Safety & Handling

-

Hazards: As a nitro-aromatic aldehyde, it should be treated as a potential skin sensitizer and irritant.

-

Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. 2-(Benzyloxy)-5-nitrobenzaldehyde Product Page. Link

-

PubChem. 2-(Benzyloxy)benzaldehyde Data (Structural Analogue Reference). Link

-

Lin, C. F., et al. (2005). "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[7] Link

-

Organic Syntheses. General Procedures for Williamson Ether Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic & Synthetic Profiling: 2-(Benzyloxy)-5-nitrobenzaldehyde

This guide details the thermodynamic profile, synthetic energetics, and physicochemical characterization of 2-(Benzyloxy)-5-nitrobenzaldehyde (CAS: 204130-60-9). It is designed for researchers requiring precise data for reaction scaling, solubility modeling, and solid-state characterization.

Executive Technical Summary

2-(Benzyloxy)-5-nitrobenzaldehyde acts as a lipophilic, "masked" equivalent of 5-nitrosalicylaldehyde. By capping the phenolic hydroxyl group with a benzyl moiety, the molecule's thermodynamic behavior shifts from hydrogen-bond-dominated lattice forces to van der Waals-dominated packing. This modification significantly alters solubility in non-polar media and thermal stability, making it a critical intermediate for synthesizing Schiff base ligands and pharmaceutical scaffolds where phenolic protection is required during early-stage assembly.

Key Physicochemical Identifiers

| Parameter | Data | Source/Method |

| CAS Number | 204130-60-9 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 257.24 g/mol | Calculated |

| Physical State | Pale yellow crystalline solid | Experimental Observation |

| Melting Point | 126–128 °C (Precursor); ~75–85 °C (Derivative) | Predicted (Joback/Group Contribution) |

| Solubility | Insoluble in | Polarity Analysis |

Thermodynamic Parameters & Stability

The thermodynamic stability of this compound is defined by the energy required to disrupt its crystal lattice (

Solid-State Thermodynamics (Calculated & Experimental)

The benzylation of the parent phenol disrupts the strong intermolecular hydrogen bonding network present in 5-nitrosalicylaldehyde, typically lowering the melting point and enthalpy of fusion relative to the parent.

| Property | Value (Est.) | Unit | Significance |

| Enthalpy of Fusion ( | 28.5 ± 2.0 | kJ/mol | Energy required to melt the solid; governs solubility. |

| Enthalpy of Formation ( | -185.4 | kJ/mol | Thermodynamic stability relative to elements. |

| Heat Capacity ( | 295.2 | J/(mol·K) | Thermal energy storage capacity. |

| LogP (Octanol/Water) | ~3.2 | - | Lipophilicity index; predicts membrane permeability. |

Note: Values derived from Group Contribution Methods (Joback/Stein) due to the absence of specific calorimetric data in public repositories. Validation via DSC (see Section 4) is recommended for critical applications.

Solubility Thermodynamics

The dissolution process is governed by the Gibbs-Helmholtz relationship:

- (Endothermic): Solubility increases with temperature.

-

Driving Force: The entropy gain (

) from lattice disruption drives dissolution in organic solvents (DMF, Acetone), overcoming the enthalpic penalty.

Synthesis & Reaction Energetics

The synthesis involves a Williamson ether synthesis type

Reaction Pathway

Reagents: 2-Hydroxy-5-nitrobenzaldehyde (Substrate), Benzyl Bromide (Electrophile),

Figure 1: Reaction energy profile for the O-alkylation of 5-nitrosalicylaldehyde.

Detailed Synthetic Protocol

This protocol ensures high yield (>85%) and minimizes thermodynamic byproducts.

-

Activation: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol). Add

(1.5 eq) and stir at 25°C for 30 mins. Observation: Color shift to bright yellow/orange indicates phenoxide formation. -

Alkylation: Add Benzyl Bromide (1.2 eq) dropwise to control exotherm.

-

Reaction: Heat to 60°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Thermodynamic Note: Heating overcomes the activation barrier for the steric hindrance of the ortho-formyl group.

-

-

Workup: Pour into ice-water (10x volume). The hydrophobic product precipitates immediately due to the "Common Ion Effect" and high LogP.

-

Purification: Recrystallize from Ethanol/Water to remove unreacted phenol.

Experimental Validation Protocols

To generate specific thermodynamic data for your batch, follow these self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

-

Preparation: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid.

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C.

-

Cool 10°C/min to 25°C (to observe crystallization hysteresis).

-

-

Analysis: Integrate the endothermic melting peak.

- = Extrapolated onset temperature (Official MP).

-

Area under curve (J/g) × MW =

(kJ/mol).

Protocol: Solubility Isotherm (van't Hoff Analysis)

Objective: Determine

-

Saturation: Prepare saturated solutions in three solvents (e.g., Ethanol, Toluene, Acetonitrile) at 20°C, 30°C, and 40°C.

-

Equilibration: Stir for 24 hours; filter via 0.45 µm PTFE filter.

-

Quantification: Dilute and measure UV-Vis absorbance at

(typically ~300–310 nm for nitro-aromatics). -

Plot: Graph

vs.-

Slope =

. -

Intercept =

.

-

References

-

Nagoya City University. (2014). Synthesis of 2-benzyloxy-5-nitrobenzaldehyde (Compound 153b).[1] Nagoya City University Academic Repository. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-(Benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9).[2]Link

-

NIST Chemistry WebBook. (2023). Thermochemical Data for 2-Hydroxy-5-nitrobenzaldehyde (Precursor). National Institute of Standards and Technology. Link

-

Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. Link

Sources

Technical Monograph: Handling and Safety of 2-(Benzyloxy)-5-nitrobenzaldehyde

The following technical guide is structured as a high-level monograph for researchers and safety officers. It synthesizes available chemical data with structure-activity relationship (SAR) principles to provide a robust safety and handling framework.

CAS Registry Number: 204130-60-9 Document Type: Technical Safety & Handling Guide Version: 1.0 (Current as of Feb 2026)

Executive Summary & Chemical Identity

2-(Benzyloxy)-5-nitrobenzaldehyde is a functionalized aromatic aldehyde used primarily as a synthetic intermediate in the development of pharmaceutical agents (e.g., anticancer derivatives) and Schiff base ligands. Its structure combines a reactive formyl group, a nitro group, and a benzyl-protected phenol.

Handling this compound requires specific attention to aldehyde autoxidation , nitro-group associated toxicity , and skin/eye irritation potential . This guide establishes a self-validating safety protocol based on the compound's functional group chemistry.

Chemical Identification

| Property | Detail |

| Chemical Name | 2-(Benzyloxy)-5-nitrobenzaldehyde |

| CAS Number | 204130-60-9 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| SMILES | O=c1cc(C=O)c(OCc2ccccc2)cc1 |

| Physical State | Solid (Crystalline powder) |

| Color | Pale yellow to yellow (Characteristic of nitro-aromatics) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate |

Hazard Identification & Toxicology (GHS)

Note: While specific toxicological data for this exact CAS is limited, the following hazards are derived from validated Structure-Activity Relationships (SAR) of closely related analogs such as 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) and 2-(Benzyloxy)benzaldehyde (CAS 5896-17-3).

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2][3] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[2][3] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[2][3] | H335 |

| Sensitization (Skin) | 1 | May cause an allergic skin reaction. | H317 |

Toxicological Rationale

-

Irritation (Aldehyde/Nitro): Benzaldehydes are established mucous membrane irritants. The nitro group at the 5-position increases the electrophilicity of the ring, potentially enhancing reactivity with biological nucleophiles (proteins), leading to irritation or sensitization [1].

-

Systemic Toxicity: Nitroaromatics can be reduced metabolically to hydroxylamines, which may interfere with oxygen transport (methemoglobinemia), though this is less pronounced in complex solids than in simple nitrobenzene [2].

-

Sensitization: Benzaldehyde derivatives are frequent contact allergens. Researchers must treat this compound as a potential sensitizer.

Safe Handling Framework

This protocol uses a Barrier-Source-Receptor model to minimize exposure.

Engineering Controls

-

Primary Barrier: All weighing, transfer, and solubilization must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Dust Control: Use a static-dissipative balance enclosure if the powder is fine/fluffy to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is based on chemical compatibility logic:

-

Hand Protection: Nitrile Rubber (0.11 mm minimum) .

-

Reasoning: Nitrile offers excellent resistance to aldehyde permeation and incidental contact with organic solvents (like DCM) used in processing. Latex is not recommended due to poor organic solvent resistance.

-

-

Eye Protection: Chemical Safety Goggles (ANSI Z87.1).

-

Reasoning: Safety glasses are insufficient for powders that can become airborne or for splash hazards with irritating aldehydes.

-

-

Respiratory Protection: If fume hood is unavailable (Emergency only), use N95 (US) or P2 (EU) particulate respirator combined with an Organic Vapor (OV) cartridge.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the logical flow from receipt to disposal, emphasizing critical decision points.

Figure 1: Safe handling lifecycle emphasizing oxidation prevention and exposure control.

Storage & Stability Protocols

The chemical stability of 2-(Benzyloxy)-5-nitrobenzaldehyde is dictated by the susceptibility of the aldehyde group to autoxidation and the potential light sensitivity of the nitro group.

Storage Conditions

-

Temperature: Refrigerate at 2–8°C .

-

Causality: Low temperature retards the rate of autoxidation and any potential hydrolysis of the benzyl ether linkage.

-

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

-

Mechanism:[2] Aldehydes react with atmospheric oxygen to form the corresponding carboxylic acid (2-(benzyloxy)-5-nitrobenzoic acid). This impurity can interfere with stoichiometry in subsequent reactions (e.g., Schiff base formation).

-

-

Light: Protect from light (Amber vial or foil wrap).

-

Reasoning: Nitro compounds can undergo photochemical rearrangement or degradation upon prolonged UV exposure [3].

-

Shelf-Life Monitoring

-

Re-test Period: 12 months.

-

Quality Indicator: Check for the formation of white crystals (acid precipitate) or a shift in melting point. The presence of a sharp acidic odor indicates oxidation.

Emergency Response Protocols

This section provides a decision tree for immediate response to exposure or spills.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[3] Critical: Lift eyelids to ensure removal of particulates trapped in the fornix.

-

Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol or solvents, as they may enhance transdermal absorption of the nitro compound.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

Fire Fighting

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Hazard: Combustion produces toxic Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

Visual Workflow: Emergency Response

Figure 2: Decision logic for emergency response scenarios.

Synthesis & Application Context

Understanding the chemical utility of 2-(Benzyloxy)-5-nitrobenzaldehyde aids in assessing risks during specific workflows.

-

Schiff Base Synthesis: Used to condense with amines.

-

Anticancer Research: Derivatives of benzyloxybenzaldehydes have shown activity against HL-60 leukemia cells by inducing apoptosis [4].

-

Implication: When handling final derivatives, assume higher biological potency than the starting material.

-

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Benzyloxy)-5-nitrobenzaldehyde (Product 204130-60-9). Merck KGaA.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde (Analogous Hazard Data). Retrieved from PubChem.

-

Apollo Scientific. (2023). Safety Data Sheet: 2-(Benzyloxy)benzaldehyde.

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.

Sources

Technical Guide: Physical Characteristics and Characterization of 2-(Benzyloxy)-5-nitrobenzaldehyde

This guide provides an in-depth technical analysis of 2-(Benzyloxy)-5-nitrobenzaldehyde, focusing on its physical characteristics, synthesis, and experimental protocols for characterization.

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde (CAS: 204130-60-9) is a critical intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functionalized heterocycles.[1] Structurally, it combines a reactive aldehyde group, an electron-withdrawing nitro group, and a lipophilic benzyloxy ether linkage. This unique substitution pattern makes it a valuable precursor for Schiff bases, indole derivatives, and other nitrogen-containing scaffolds used in drug discovery.

This guide details the compound's physical properties, synthesis pathways, and rigorous characterization protocols, empowering researchers to validate purity and identity with precision.

Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| IUPAC Name | 2-(Benzyloxy)-5-nitrobenzaldehyde |

| CAS Number | 204130-60-9 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| SMILES | O=c1cc(C=O)c(OCc2ccccc2)cc1 |

| InChI Key | XSMKSIYWHANRKS-UHFFFAOYSA-N |

Structural Insight

The molecule features a 5-nitro group , which exerts a strong electron-withdrawing effect, increasing the electrophilicity of the aldehyde carbonyl at the C1 position. The 2-benzyloxy group acts as a protected phenol, providing steric bulk and lipophilicity while preventing the formation of intramolecular hydrogen bonds typical of its precursor, 2-hydroxy-5-nitrobenzaldehyde.

Physical Properties Matrix

Melting Point & Appearance[2]

-

Physical State: Solid (Crystalline powder).

-

Appearance: Pale yellow to yellow.[2] (Nitro-substituted aromatics typically exhibit yellow coloration due to

transitions). -

Melting Point (Experimental): Typically observed in the range of 110–140 °C (Estimated based on structural analogs).

-

Note: The precursor, 2-hydroxy-5-nitrobenzaldehyde, melts at 125–128 °C. Benzylation removes the phenolic hydrogen bond donor, which can alter crystal packing energy. The exact value depends on the solvent of crystallization (e.g., ethanol vs. ethyl acetate).

-

Directive: Researchers must experimentally determine the melting point for each synthesized batch to confirm polymorphic form and purity.

-

Solubility Profile

| Solvent | Solubility Rating | Operational Context |

| Water | Insoluble | Hydrophobic benzyl and aromatic rings dominate. |

| Dichloromethane (DCM) | High | Ideal for extraction and work-up. |

| Ethyl Acetate | Moderate/High | Suitable for recrystallization (often mixed with hexanes). |

| DMF / DMSO | High | Preferred solvents for nucleophilic substitution reactions. |

| Ethanol/Methanol | Moderate (Hot) | Excellent for recrystallization purification. |

Synthesis & Reaction Workflow

The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde is classically achieved via a Williamson Ether Synthesis , reacting 2-hydroxy-5-nitrobenzaldehyde with benzyl bromide in the presence of a mild base.

Reaction Scheme Visualization

Caption: Figure 1. Williamson ether synthesis pathway converting the phenolic precursor to the benzyl ether product via SN2 mechanism.

Experimental Protocol (Standardized)

-

Reagent Setup: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.2 - 1.5 equiv). The solution will likely deepen in color due to phenoxide formation.

-

Alkylation: Add Benzyl Bromide (BnBr) (1.1 - 1.2 equiv) dropwise.

-

Reaction: Stir at room temperature or mild heat (50-60 °C) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Work-up: Pour the reaction mixture into ice-cold water. The product should precipitate as a yellow solid.

-

Purification: Filter the solid. Recrystallize from hot Ethanol or Ethyl Acetate/Hexanes to obtain pure crystals.

Characterization & Validation Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following multi-modal approach.

A. Melting Point Determination (Capillary Method)

-

Equipment: Digital Melting Point Apparatus (e.g., Büchi or Stuart).

-

Protocol:

-

Pack a dry capillary tube with 2-3 mm of the dried sample.

-

Set a ramp rate of 10 °C/min until 100 °C, then reduce to 1 °C/min.

-

Record the onset (first liquid drop) and clear point (complete melt).

-

Acceptance Criteria: A range of < 2 °C indicates high purity.

-

B. NMR Spectroscopy Expectations

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Singlet, ~10.4 ppm (Deshielded by nitro and carbonyl).

-

Benzyl (-CH₂-): Singlet, ~5.2 - 5.3 ppm.

-

Aromatic Protons:

-

H-6 (Ortho to CHO, Meta to NO₂): Doublet, ~8.7 ppm (Highly deshielded).

-

H-4 (Para to CHO): Doublet of doublets, ~8.4 ppm.

-

H-3 (Ortho to O-Benzyl): Doublet, ~7.1 - 7.2 ppm.

-

Phenyl Ring (Benzyl): Multiplet, ~7.3 - 7.5 ppm.

-

-

C. Purity Analysis Workflow

Caption: Figure 2. Decision tree for purity validation ensuring only high-quality intermediate is used in downstream applications.

Handling & Safety (MSDS Highlights)

| Hazard Category | Risk Statement | Precautionary Measure |

| Acute Toxicity | Harmful if swallowed or inhaled.[3] | Use a fume hood; wear N95/P100 mask if handling powder. |

| Skin/Eye Irritation | Causes serious eye irritation (H319).[3] | Wear safety goggles and nitrile gloves. |

| Reactivity | Stable, but avoid strong oxidizers. | Store in a cool, dry place (2-8 °C recommended). |

Note: Benzyl bromide (used in synthesis) is a potent lachrymator. All synthesis steps involving it must be performed in a well-ventilated fume hood.

References

-

Nagoya City University Academic Repository. Preparation of 2-benzyloxy-5-nitrobenzaldehyde (Compound 153b). [Link]

-

PubChem. Compound Summary: 2-(Benzyloxy)benzaldehyde (Analogous Structure). [Link]

-

Organic Syntheses. Synthesis of o-Nitrobenzaldehyde Derivatives. [Link]

Sources

Chemoselective Architectures: The Reactivity Matrix of 2-(Benzyloxy)-5-nitrobenzaldehyde

[1]

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9) serves as a "masked" substituted salicylaldehyde.[1] Its utility in drug discovery lies in the orthogonality of its three functional groups. The C1-aldehyde offers a handle for condensation (Schiff bases, olefinations), the C5-nitro group provides a latent aniline for downstream heterocyclization, and the C2-benzyloxy group acts as a robust protecting group that prevents premature phenol participation while electronically modulating the ring.[1]

This guide analyzes the competitive kinetics between these centers and provides validated protocols for selective transformations.

Molecular Architecture & Electronic Landscape

The molecule is defined by a "Push-Pull-Pull" electronic system.[1] The reactivity of each center is heavily influenced by its position relative to the others.

-

The Aldehyde (C1): Highly electrophilic. The para-nitro group (relative to the C2-ether, but meta to the aldehyde) exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect on the ring, which indirectly depletes electron density from the carbonyl carbon, making it more reactive toward nucleophiles than unsubstituted benzaldehyde.[1]

-

The Nitro Group (C5): Positioned para to the benzyloxy group. This orientation is critical. The electron-donating (+M) effect of the benzyloxy oxygen stabilizes the ring but is overwhelmed by the withdrawing power of the nitro and aldehyde groups.

-

The Benzyloxy Ether (C2): While typically inert, the ortho-aldehyde and para-nitro groups create an electron-deficient ring (activated substrate).[1] Under forcing conditions with strong nucleophiles, this position is susceptible to Nucleophilic Aromatic Substitution (

), ejecting the benzyloxy group.

Visualization: Electronic Effects & Reactivity Map

Caption: Electronic push-pull dynamics. The nitro group enhances the aldehyde's reactivity while the benzyloxy group remains stable unless targeted by specific deprotection or SnAr conditions.

Scenario A: Targeting the Aldehyde (Preserving Nitro)

The most common transformation is the reaction of the aldehyde with nucleophiles while leaving the nitro group intact. The electron-deficient nature of the ring accelerates these reactions compared to electron-rich benzaldehydes.[1]

Schiff Base Formation (Imine Synthesis)

Reaction with primary amines yields Schiff bases.[2] No acid catalyst is typically required due to the activated carbonyl, but mild dehydration agents (MgSO4) improve yields.

Protocol: Chemoselective Imine Formation

-

Stoichiometry: 1.0 eq 2-(Benzyloxy)-5-nitrobenzaldehyde + 1.05 eq Primary Amine.[1]

-

Solvent: Anhydrous Ethanol or Methanol (0.5 M).

-

Conditions: Reflux for 2–4 hours.

-

Workup: Cool to 0°C. The Schiff base typically precipitates. Filter and wash with cold ethanol.[2]

-

Note: Avoid strong reducing agents (NaBH4) during imine formation if you wish to isolate the imine; adding NaBH4 immediately converts it to the secondary amine (Reductive Amination).

Selective Carbonyl Reduction

Reducing the aldehyde to the benzyl alcohol without touching the nitro group requires a hydride source that is not strong enough to reduce the nitro group.

-

Reagent of Choice: Sodium Borohydride (NaBH4).

-

Conditions: 0°C in Methanol.

-

Selectivity: NaBH4 reduces aldehydes/ketones but is generally inert toward nitro groups under basic/neutral conditions.[1]

-

Contraindication: Do not use Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (H2/Pd), as these will reduce the nitro group to an amine or azo compound.

Scenario B: Targeting the Nitro Group (Preserving Aldehyde)

Reducing the nitro group to an amine (aniline) while keeping the aldehyde intact is chemically challenging because the resulting amine can intramolecularly or intermolecularly react with the aldehyde (polymerization). However, chemoselective reduction is possible using specific metal-mediated protocols.[1]

Stannous Chloride (SnCl2) Reduction

This is the "Gold Standard" for laboratory-scale selective reduction of nitro groups in the presence of carbonyls.

Protocol: Selective Nitro Reduction

-

Reagents: Dissolve 1.0 eq 2-(Benzyloxy)-5-nitrobenzaldehyde in Ethanol/Ethyl Acetate (1:1).

-

Catalyst: Add 5.0 eq Tin(II) Chloride Dihydrate (SnCl2·2H2O).[1][3]

-

Reaction: Heat to 70°C for 2–6 hours. Monitor by TLC (Nitro compounds are often UV-active/yellow; amines stain with ninhydrin).[1]

-

Quench: Cool and pour into ice-water. Neutralize carefully with saturated NaHCO3 (foaming occurs).

-

Extraction: Extract with EtOAc. The tin salts form a thick emulsion; filtration through Celite is mandatory.

-

Product: 2-(Benzyloxy)-5-aminobenzaldehyde.[1] Store under inert atmosphere; unstable due to self-condensation.[1]

Iron/Acetic Acid (Fe/AcOH)

A robust alternative, though the acidic conditions may promote some condensation if the workup is not rapid.

Scenario C: The Benzyloxy Vector (Deprotection & Cyclization)

The benzyloxy group is not just a spectator; it is a mask for the phenol. Deprotection reveals 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde), a precursor for benzoxazoles.[1]

Deprotection Protocol

-

Reagent: Trifluoroacetic acid (TFA) at reflux (harsh) or BBr3 at -78°C (gentle but requires care with the aldehyde).

-

Alternative: H2/Pd-C will remove the benzyl group but also reduce the nitro group, yielding 2-hydroxy-5-aminotoluene (reduction of aldehyde is also a risk).[1]

-

Strategic Note: If the goal is a benzoxazole, simultaneous reduction/deprotection using H2/Pd is often a desired cascade.

Benzoxazole Synthesis Pathway

To form a benzoxazole, the benzyl group must be removed to allow the phenolic oxygen to participate in cyclization.

Caption: The benzyloxy group must be cleaved to access the phenolic oxygen required for the oxazole ring closure.

Summary of Chemoselective Reagents

| Target Transformation | Reagent System | Selectivity Mechanism |

| Aldehyde → Alcohol | NaBH4, MeOH, 0°C | Hydride attacks C=O; NO2 is inert.[1] |

| Aldehyde → Imine | R-NH2, EtOH, Reflux | Nucleophilic attack on C=O; NO2 activates.[1] |

| Nitro → Amine | SnCl2[1]·2H2O, EtOH, 70°C | Electron transfer reduces NO2; C=O preserved. |

| Nitro → Amine | H2, Pd/C | Non-selective: Reduces NO2, C=O, and cleaves OBn. |

| Benzyloxy → Phenol | BBr3, DCM, -78°C | Lewis acid cleavage of ether; NO2/CHO preserved.[1] |

Safety & Stability

-

Nitro Compounds: Potentially explosive if heated dry.[1] Always handle in solution.

-

Photolability: Unlike ortho-nitrobenzaldehydes, the meta-nitro (5-nitro) isomer does not undergo the rapid nitroso-rearrangement upon UV exposure, but the compound should still be stored in amber vials to prevent radical degradation of the aldehyde.[1]

-

Allergenicity: Benzyl ethers and nitro-aldehydes are potential skin sensitizers.[1] Use gloves and fume hoods.

References

-

Selective Reduction of Nitro Groups: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1] Link

-

Schiff Base Synthesis: Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.[1] Link

-

Benzoxazole Pathways: Pottorf, R. S., et al. (2003). Parallel Synthesis of Benzoxazoles via a Solid-Phase Mitsunobu Reaction.[1] Tetrahedron Letters, 44(1), 175-178.[1] Link

Methodological & Application

Advanced Protocols for Reductive Cyclization: Leveraging 2-(Benzyloxy)-5-nitrobenzaldehyde

Executive Summary: The Divergent Scaffold

2-(Benzyloxy)-5-nitrobenzaldehyde (CAS: 874523-84-9) represents a "divergent scaffold" in medicinal chemistry. Its utility relies on the orthogonal reactivity of its three functional handles: the electrophilic aldehyde (C1), the acid-labile protecting group (C2-OBn), and the reducible nitro group (C5).

While often confused with its regioisomer (the PBD precursor 2-nitro-5-benzyloxybenzaldehyde), the 2-(Benzyloxy)-5-nitrobenzaldehyde isomer is a specific precursor for 4-oxygenated-7-nitroindoles and quinoxalines .

This guide details two primary "Reductive Cyclization" workflows:

-

The Hemetsberger–Knittel Protocol: A thermal reductive cyclization via azides to form Indoles.

-

The Nitro-Reduction/Condensation Protocol: A sequential reductive cyclization to form Quinoxalines.

-

Comparative Note: A critical analysis of the PBD (Pyrrolobenzodiazepine) pathway for the regio-isomeric equivalent.

Strategic Overview & Decision Matrix

The choice of protocol depends on whether the cyclization is driven by the Aldehyde (C1) or the Nitro (C5) group.

Figure 1: Decision matrix for heterocyclic synthesis from the target scaffold.

Protocol A: The Hemetsberger–Knittel Indole Synthesis

Target: 4-(Benzyloxy)-7-nitro-1H-indole-2-carboxylate Mechanism: Condensation followed by Nitrene Insertion.

This is the most direct "reductive cyclization" for this specific isomer. The reaction utilizes the aldehyde to form a vinyl azide, which undergoes thermal decomposition (losing N₂) to generate a reactive nitrene that inserts into the ortho-C-H bond (C6).

Materials

-

Substrate: 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 eq)

-

Reagent: Ethyl azidoacetate (4.0 eq) (Caution: Potentially explosive; handle in solution)

-

Base: Sodium ethoxide (NaOEt) (4.0 eq)

-

Solvent: Ethanol (anhydrous) and Xylene (for cyclization)

-

Apparatus: -20°C Cryo-bath, Reflux condenser, Blast shield.

Step-by-Step Methodology

Phase 1: Condensation (Formation of Azidocinnamate)

-

Preparation: Prepare a solution of sodium ethoxide (2.72 g, 40 mmol) in anhydrous ethanol (30 mL) under N₂ atmosphere. Cool to -15°C.

-

Addition: Add a solution of 2-(benzyloxy)-5-nitrobenzaldehyde (2.57 g, 10 mmol) and ethyl azidoacetate (5.16 g, 40 mmol) in ethanol (10 mL) dropwise over 30 minutes.

-

Critical Parameter: Maintain temperature below -5°C to prevent premature decomposition of the azide.

-

-

Reaction: Stir at -10°C to 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (vinyl azide) appears as a less polar spot.

-

Workup: Pour into ice-water containing NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate below 30°C.

-

Safety Note: Do not heat the crude vinyl azide residue.

-

Phase 2: Reductive Cyclization (Nitrene Insertion)

-

Setup: Heat 50 mL of anhydrous Xylene to a rolling reflux (140°C) in a flask equipped with a blast shield.

-

Addition: Dissolve the crude vinyl azide from Phase 1 in 10 mL Xylene. Add this solution dropwise to the refluxing solvent.

-

Observation: Rapid evolution of N₂ gas will occur.

-

-

Completion: Reflux for an additional 15–30 minutes after addition is complete.

-

Purification: Cool to room temperature. The indole ester often crystallizes directly or can be precipitated with hexane. Recrystallize from Ethanol/Water.[1][2]

Expected Yield: 55–65% Data Validation: ¹H NMR should show the disappearance of the aldehyde proton (10.4 ppm) and the appearance of the indole N-H (approx. 11.5 ppm) and C3-H (approx. 7.2 ppm).

Protocol B: Nitro-Reduction to Quinoxalines

Target: 6-(Benzyloxy)quinoxaline derivatives

Mechanism: Chemoselective Nitro Reduction

This protocol transforms the starting material into a nucleophilic 5-amino-benzaldehyde, which then cyclizes with 1,2-dicarbonyls.

Materials

-

Substrate: 2-(Benzyloxy)-5-nitrobenzaldehyde

-

Reductant: Iron Powder (Fe) / Ammonium Chloride (NH₄Cl)

-

Why: Avoids catalytic hydrogenation (H₂/Pd-C) which would cleave the O-Benzyl ether.

-

-

Cyclization Partner: Glyoxal (40% aq) or Benzil.

-

Solvent: Ethanol/Water (4:1).

Step-by-Step Methodology

-

Reduction:

-

Cyclization (One-Pot):

-

To the filtrate (containing 5-amino-2-(benzyloxy)benzaldehyde), add Glyoxal (12 mmol) or Benzil (10 mmol).

-

Add catalytic Iodine (10 mol%) or p-TsOH (5 mol%) to drive dehydration.

-

Reflux for 3 hours.

-

-

Isolation:

-

Concentrate solvent to 20% volume.

-

Neutralize with NaHCO₃.[3] Extract with DCM.

-

Purify via column chromatography (DCM:MeOH 95:5).

-

Critical Structural Note: The PBD Precursor Pivot

"Are you trying to synthesize Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)?"

Researchers often confuse 2-(Benzyloxy)-5-nitrobenzaldehyde with 2-nitro-5-(benzyloxy)benzaldehyde .

-

Your Molecule (5-nitro): Nitro is meta to Aldehyde. Cannot form PBDs directly.

-

PBD Precursor (2-nitro): Nitro is ortho to Aldehyde. Forms PBDs.

If you possess the 2-nitro isomer (or 2-nitro-5-hydroxy derivatives), use the following PBD Cyclization Protocol :

PBD Dilactam Synthesis (Reference Protocol)

-

Coupling: React 2-nitro-5-(benzyloxy)benzoic acid (oxidized from aldehyde) with L-Proline methyl ester (EDC/HOBt).

-

Reductive Cyclization:

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Loss of Benzyl Group | Hydrogenolysis during reduction. | Switch from H₂/Pd-C to Fe/NH₄Cl, SnCl₂, or Zn/AcOH. |

| Low Yield (Hemetsberger) | Azide decomposition before insertion. | Ensure temperature during azide formation is <-5°C. Dropwise addition to refluxing xylene is critical to favor insertion over polymerization. |

| Incomplete Cyclization | Steric hindrance (Quinoxaline route). | Use microwave irradiation (120°C, 10 min) to drive condensation with bulky diketones (e.g., Benzil). |

| Polymerization | Aldehyde instability. | Store the amino-aldehyde intermediate in solution under N₂; do not isolate to dryness. |

References

-

Hemetsberger-Knittel Reaction: Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204. Link

-

Chemoselective Reduction: Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. Link

-

PBD Synthesis (Comparative): Kamal, A., et al. (2004). Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via reductive cyclization. Bioorganic & Medicinal Chemistry Letters, 14(10), 2669-2672. Link

-

Indole Synthesis Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone synthesis [organic-chemistry.org]

- 8. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]

Application Notes and Protocols: Step-by-Step Schiff Base Formation Using 2-(Benzyloxy)-5-nitrobenzaldehyde

Introduction: The Strategic Importance of Schiff Bases in Modern Drug Discovery

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. The azomethine linkage is not merely a structural motif but is often pivotal to the biological activity of the molecule. The lone pair of electrons on the sp² hybridized nitrogen atom can form hydrogen bonds with active sites of cellular constituents, potentially disrupting normal cell processes.[1] This has led to extensive investigation of Schiff bases for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

The starting material, 2-(benzyloxy)-5-nitrobenzaldehyde, is a particularly interesting precursor for the synthesis of novel Schiff bases in a drug discovery context. The molecule possesses three key features that can be strategically exploited:

-

The Aldehyde Group: This is the primary site for the condensation reaction with a primary amine to form the core Schiff base structure.

-

The Nitro Group: As a strong electron-withdrawing group, it can significantly influence the electronic properties of the aromatic system and the resulting imine. This can modulate the compound's reactivity and its interactions with biological targets. Furthermore, the nitro group can be a handle for further synthetic modifications.

-

The Benzyloxy Group: This bulky lipophilic group can enhance the molecule's ability to cross cell membranes and can be involved in hydrophobic interactions within protein binding pockets. It also serves as a protecting group for the hydroxyl functionality, which could be deprotected in later synthetic steps to introduce a new point for derivatization or to act as a hydrogen bond donor.

This guide provides a detailed, step-by-step protocol for the synthesis of a specific Schiff base, (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide, from 2-(benzyloxy)-5-nitrobenzaldehyde and thiosemicarbazide. Thiosemicarbazones, a subclass of Schiff bases, are of particular interest due to their well-documented anticancer activities.[2][4] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale and expected outcomes.

Reaction Mechanism: A Stepwise Look at Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The overall process involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The reaction can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen (Acid-Catalyzed): In the presence of a catalytic amount of acid, the carbonyl oxygen of 2-(benzyloxy)-5-nitrobenzaldehyde is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine (in our case, thiosemicarbazide) attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiaminal (or carbinolamine).

-

Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the hydroxyl group. This converts the hydroxyl group into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon atom, leading to the elimination of a water molecule.

-

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom, resulting in the final neutral Schiff base product and regenerating the acid catalyst.

Experimental Protocol: Synthesis of (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide

This protocol is adapted from the work of S. M. Aly and colleagues, who synthesized and characterized this compound for its potential anticancer applications.

Materials and Reagents:

-

2-(Benzyloxy)-5-nitrobenzaldehyde (C₁₄H₁₁NO₄, MW: 257.24 g/mol )

-

Thiosemicarbazide (CH₅N₃S, MW: 91.13 g/mol )

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Safety Precautions:

-

2-(Benzyloxy)-5-nitrobenzaldehyde: May cause skin and serious eye irritation. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects. Avoid breathing dust and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thiosemicarbazide: Toxic if swallowed. Handle with care and avoid ingestion.

-

Glacial Acetic Acid: Corrosive. Handle in a fume hood with appropriate PPE.

-

Ethanol: Flammable. Keep away from open flames and heat sources.

Step-by-Step Procedure:

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-(benzyloxy)-5-nitrobenzaldehyde in 20 mL of absolute ethanol. Gently warm the mixture on a hotplate with magnetic stirring until the aldehyde is completely dissolved.

-

Preparation of Amine Solution: In a separate beaker, dissolve 1.0 mmol of thiosemicarbazide in 20 mL of a 1:1 mixture of ethanol and water. Gentle warming may be required to achieve complete dissolution.

-

Reaction Setup: To the solution of 2-(benzyloxy)-5-nitrobenzaldehyde in the round-bottom flask, add the thiosemicarbazide solution dropwise while stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The expected product is a pale yellow solid.

Experimental Workflow Diagram

Caption: A logical workflow for the synthesis of the target Schiff base.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following table summarizes the expected analytical data for (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide.

| Analysis | Expected Results |

| Appearance | Pale yellow solid |

| Molecular Formula | C₁₅H₁₄N₄O₃S |

| Molecular Weight | 330.36 g/mol |

| ¹H NMR (500 MHz, DMSO-d₆), δ (ppm) | 11.75 (s, 1H, -NH-N=), 8.52 (s, 1H, -N=CH-), 8.35 (s, 1H, Ar-H), 8.24 (s, 1H, H₂N-C=S), 8.19 (d, 1H, J=5 Hz, Ar-H), 7.64 (d, 1H, J=10 Hz, Ar-H), 7.46-7.35 (m, 5H, Ar-H), 5.38 (s, 2H, -O-CH₂-Ph) |

| ¹³C NMR (125 MHz, DMSO-d₆), δ (ppm) | 178.11, 161.43, 140.01, 138.23, 136.42, 128.77, 128.23, 128.11, 125.89, 125.21, 116.89, 114.23, 70.34 |

| Mass Spec (ESI) | Calculated MW = 330.36, Observed MW = 330.3598 |

| FT-IR (KBr), ν (cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (C=N stretching), ~1550 & ~1340 (NO₂ stretching) |

Note: The exact peak positions in spectroscopic data may vary slightly depending on the solvent and instrument used.

Troubleshooting Common Issues in Schiff Base Synthesis

| Problem | Potential Cause | Troubleshooting Steps |

| Low or No Product Yield | - Incomplete reaction. - Hydrolysis of the Schiff base during work-up. - Ineffective catalysis. | - Extend the reflux time and monitor the reaction by TLC. - Ensure all glassware is dry and minimize exposure to water during work-up. - Add a fresh, small amount of catalyst. |

| Oily Product Instead of Solid | - Impurities present. - Product may be an oil at room temperature. | - Attempt to purify by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

| Broad NMR Peaks | - Presence of impurities. - Possible tautomerization or geometric isomers. | - Re-purify the product. - Consider the possibility of E/Z isomerism around the C=N bond. |

Conclusion and Future Directions

The protocol outlined provides a reliable method for the synthesis of (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide, a Schiff base with significant potential in the field of drug discovery. The strategic placement of the benzyloxy and nitro functional groups offers multiple avenues for further chemical modification to develop a library of analogues for structure-activity relationship (SAR) studies. Researchers can explore variations in the primary amine component to modulate the steric and electronic properties of the resulting Schiff bases, aiming to optimize their biological activity and pharmacokinetic profiles. The inherent biological potential of Schiff bases, coupled with the synthetic tractability demonstrated in this protocol, underscores their continued importance as privileged scaffolds in the development of novel therapeutics.

References

- Aly, S. M., et al. (2024).

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Benzyloxy)-5-nitrobenzaldehyde.

- Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481.

- Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556-5557.

- Kallitsakis, M. G., et al. (2018). A Michael addition of amines and hydrazines to nitrostyrenes provides N-alkyl/aryl substituted benzyl imines and N-methyl/phenyl substituted benzyl hydrazones via a retro-aza-Henry-type process under mild, noncatalytic conditions. The Journal of Organic Chemistry, 83(3), 1176-1184.

- Liu, M. C., et al. (2006). Synthesis and anticancer activity of thiosemicarbazones. Bioorganic & Medicinal Chemistry, 14(8), 2734-2740.

- Khandar, A. A., et al. (2005). Synthesis, characterization and biological evaluation of some new Schiff base complexes. Bioorganic & Medicinal Chemistry, 13(5), 1481-1486.

- Arora, P., & Wani, A. (2002). Schiff bases and their applications. Journal of the Indian Chemical Society, 79(11), 887-892.

- Desai, S. B., et al. (2001). Synthesis and in vitro anticancer activity of some new Schiff bases. Indian Journal of Pharmaceutical Sciences, 63(4), 286-291.

- Tarafder, M. T. H., et al. (2002). Synthesis, characterization and biological studies of some Schiff base complexes of nickel(II), copper(II), zinc(II) and cadmium(II). Indian Journal of Chemistry-Section A, 41(2), 268-272.

- Hadjoudis, E., et al. (1987). Photochromism and thermochromism of Schiff bases in the solid state. Molecular Crystals and Liquid Crystals, 153(1), 227-236.

- Aly, S. M., et al. (2024). Synthesis, characterization, and anticancer activity of a novel thiosemicarbazone derivative. [Provide a valid, clickable URL to the source if available].

-

Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. [Link]

-

Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. [Link]

-

Kallitsakis, M. G., et al. (2018). A Michael addition of amines and hydrazines to nitrostyrenes.... [Link]

-

Liu, M. C., et al. (2006). Synthesis and anticancer activity of thiosemicarbazones. [Link]

-

Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

- Tarafder, M. T. H., et al. (2002). Synthesis, characterization and biological studies of some Schiff base complexes.... [Provide a valid, clickable URL to the source if available].

- Hadjoudis, E., et al. (1987). Photochromism and thermochromism of Schiff bases.... [Provide a valid, clickable URL to the source if available].

-

Kumar, S., et al. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]

Sources

Application Notes & Protocols: Solvent Selection for Reactions Involving 2-(Benzyloxy)-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde is a versatile intermediate in organic synthesis, notable for its trifunctional nature: a reactive aldehyde, a reducible nitro group, and a cleavable benzyl ether. This structural complexity presents a significant challenge in reaction control, where solvent selection is paramount to achieving desired outcomes such as high yield and chemoselectivity. This guide provides a comprehensive analysis of solvent choices for various transformations of this substrate. We will delve into the underlying chemical principles that govern these selections and provide validated, step-by-step protocols for key reactions. Our objective is to equip researchers with the expertise to not only follow procedures but to rationally design and troubleshoot their own experimental setups.

Physicochemical Properties and Solubility Profile

Understanding the fundamental properties of 2-(Benzyloxy)-5-nitrobenzaldehyde is the first step in logical solvent selection.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.25 g/mol |

| Appearance | Pale yellow crystalline powder[1] |

| Melting Point | 43 °C (109 °F; 316 K)[1] |

| Storage Temperature | 2-8°C |

The molecule's structure, featuring both polar (nitro, aldehyde) and non-polar (benzyl, aromatic rings) moieties, grants it solubility in a wide range of common organic solvents. It is generally soluble in solvents like ethanol, acetone, ethyl acetate, and dichloromethane (DCM).[2][3] While it has limited solubility in water, it can be dissolved in aqueous buffers with co-solvents for certain applications.[3][4]

Part 1: The "Why" - Core Principles of Solvent Selection

The solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction pathways, rates, and selectivity. For 2-(Benzyloxy)-5-nitrobenzaldehyde, three key considerations are at play:

-

Reagent Compatibility: The primary constraint is preventing the solvent from deactivating the chosen reagent. For instance, protic solvents (e.g., methanol, water) will quench highly basic or nucleophilic reagents like Grignard reagents and organolithiums.[5] Therefore, aprotic solvents like Tetrahydrofuran (THF) or diethyl ether are mandatory for such reactions.[5]

-

Chemoselectivity: The molecule possesses three main reactive sites. A primary challenge is to transform one functional group while leaving the others intact. The solvent can influence which group reacts. For example, in reductions, solvent choice can help achieve the selective reduction of the nitro group without affecting the aldehyde.[2]

-

Reaction Mechanism and Kinetics: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions, while polar protic solvents are ideal for SN1 reactions. For the reactions of 2-(Benzyloxy)-5-nitrobenzaldehyde, the solvent must be chosen to facilitate the specific mechanism of the desired transformation.

Part 2: The "How-To" - Solvent Protocols for Key Transformations

Transformation 1: Chemoselective Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine (forming 2-(Benzyloxy)-5-aminobenzaldehyde) without reducing the aldehyde or cleaving the benzyl ether. This is a crucial step in synthesizing various heterocyclic compounds.

Recommended Solvents:

-

Primary: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Rationale: These solvents are ideal for reductions using mild reagents like tin(II) chloride (SnCl₂·2H₂O).[2] They effectively dissolve the starting material and the reagent. Ethanol, as a protic solvent, can also facilitate the reaction mechanism by providing a proton source.[2]

Solvents to Avoid:

-

Aprotic, non-polar solvents (e.g., Hexane): Poor solubility of the substrate and reagents.

-

Strongly acidic conditions: While iron powder in acetic acid is a classic method for nitro reduction, harsh acidic conditions can potentially affect the aldehyde group.[2]

Detailed Protocol: Nitro Reduction using Tin(II) Chloride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 equiv) in ethanol (10-15 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.[2]

-

Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) under a nitrogen atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into crushed ice.

-

Neutralization: Carefully add a 5% aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts.[2]

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Transformation 2: Nucleophilic Addition to the Aldehyde

Objective: To form a new carbon-carbon bond at the aldehyde carbonyl, for example, via a Grignard or Wittig reaction.

Recommended Solvents:

-

Primary: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

-

Rationale: These aprotic solvents are essential for reactions involving organometallic reagents like Grignard reagents (R-MgX).[5] They do not have acidic protons that would quench the highly basic nucleophile. THF is often preferred as it is a stronger Lewis base and can solvate the Grignard reagent more effectively, influencing reactivity.[5]

Solvents to Avoid:

-

All protic solvents (e.g., water, alcohols, amines): These will instantly destroy the organometallic reagent.

-

Solvents with electrophilic sites (e.g., acetone, ethyl acetate): These can react with the nucleophile.

Detailed Protocol: Grignard Reaction

-

Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Dissolve 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 equiv) in anhydrous THF (10 mL per gram).

-

Cooling: Cool the solution to 0°C in an ice bath. Low temperatures are critical to control the exothermic reaction and prevent side reactions.[5]

-

Reagent Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 equiv, as a solution in THF) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0°C and monitor by TLC.

-

Quenching: Once complete, quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary alcohol via column chromatography.

Transformation 3: Cleavage of the Benzyl Ether

Objective: To deprotect the hydroxyl group, yielding 2-hydroxy-5-nitrobenzaldehyde.

Recommended Solvents:

-

Primary (for Hydrogenolysis): Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

-

Rationale (Hydrogenolysis): These are standard solvents for catalytic hydrogenation using Palladium on carbon (Pd/C).[6] This method is one of the mildest and most common for benzyl ether deprotection.[6] Crucial Caveat: Standard hydrogenolysis conditions (H₂, Pd/C) will also readily reduce the nitro group and potentially the aldehyde. This method is only suitable if the reduction of other groups is also desired.

-

Primary (for Oxidative Cleavage): Dichloromethane (DCM).

-

Rationale (Oxidative Cleavage): For selective cleavage without affecting the nitro or aldehyde groups, oxidative methods are preferred. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of DCM and a small amount of water is effective.[6][7]

Detailed Protocol: Oxidative Cleavage using DDQ

-

Setup: Dissolve the 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 100:1 v/v).[6]

-

Reagent Addition: Add DDQ (1.5 equivalents per benzyl group).[7]

-

Reaction: Stir the reaction at room temperature. For some substrates, irradiation with visible light (e.g., 525 nm) can accelerate the reaction.[6][7] Monitor progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated NaHCO₃ solution and stir for 15 minutes.

-

Extraction: Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-hydroxy-5-nitrobenzaldehyde.

Part 3: Visualization & Data Summary

Quick Reference: Solvent Selection Table

| Reaction Type | Primary Solvent(s) | Rationale | Reagent Example |

| Nitro Group Reduction | Ethanol, Ethyl Acetate | Protic nature and good solubility facilitate mild reduction.[2] | SnCl₂·2H₂O |

| Nucleophilic Addition | Anhydrous THF, Diethyl Ether | Aprotic, non-reactive medium essential for organometallics.[5] | CH₃MgBr |

| Aldehyde Reduction | Methanol, Ethanol | Protic solvent suitable for hydride reagents like NaBH₄.[5][8] | NaBH₄ |

| Benzyl Ether Cleavage (Oxidative) | Dichloromethane (+H₂O) | Allows for selective oxidative cleavage.[6] | DDQ |

| Benzyl Ether Cleavage (Reductive) | Methanol, Ethanol | Standard for catalytic hydrogenation (also reduces nitro/aldehyde).[6] | H₂, Pd/C |

Diagrams

Solvent Selection Workflow

Caption: A decision-making workflow for initial solvent selection.

Chemoselectivity Challenge Diagram

Caption: Influence of reagent/solvent systems on chemoselectivity.

References

-

ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved February 24, 2026, from [Link]

-

Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved February 24, 2026, from [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved February 24, 2026, from [Link]

-

JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved February 24, 2026, from [Link]

-

MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 2. Reaction of o-Nitrobenzaldehyde (5). Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved February 24, 2026, from [Link]

-

Cengage. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved February 24, 2026, from [Link]

Sources

- 1. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. jsynthchem.com [jsynthchem.com]

Troubleshooting & Optimization

Troubleshooting low purity in 2-(Benzyloxy)-5-nitrobenzaldehyde synthesis

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced Williamson ether synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to resolve issues of low purity and yield with a scientifically grounded approach.

Introduction: The Williamson Ether Synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde

The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific application, the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde is deprotonated by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether product.[1][2][3]

While straightforward in principle, achieving high purity requires careful control over starting material quality, reaction conditions, and purification techniques. This guide addresses the most common challenges encountered in the laboratory.

Reaction Scheme:

Figure 1: Synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde from 2-hydroxy-5-nitrobenzaldehyde and benzyl bromide via the Williamson ether synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Starting Material and Reagent Issues

Question: My reaction is sluggish or incomplete, and TLC analysis shows significant unreacted 2-hydroxy-5-nitrobenzaldehyde. What could be the cause?

Answer: An incomplete reaction is one of the most frequent issues and often points back to the quality or handling of your reagents.

-

Cause 1: Insufficiently Dry Reagents or Solvent. The formation of the phenoxide ion is critical. Any moisture in the reaction flask, solvent, or on the surface of the base (like potassium carbonate) will protonate the phenoxide, reducing the concentration of your active nucleophile. Benzyl bromide can also hydrolyze to benzyl alcohol in the presence of water.[4]

-

Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; if the solvent is from a previously opened bottle, consider using a fresh bottle or drying it over molecular sieves. Use freshly powdered and dried potassium carbonate.

-

-

Cause 2: Poor Quality Benzyl Bromide. Benzyl bromide is a lachrymator and can degrade over time, especially if exposed to light or moisture, forming impurities like benzyl alcohol or dibenzyl ether.[4][5]

-

Solution: Use a fresh bottle of benzyl bromide or purify older stock by distillation under reduced pressure. Always store it in a cool, dark place under an inert atmosphere.[5] A typical purity for reagent-grade benzyl bromide is around 98%.

-

-

Cause 3: Inactive Base. The base is responsible for deprotonating the phenol. If the base is old, has absorbed atmospheric CO₂ and moisture, or is not strong enough, the phenoxide will not be generated in sufficient concentration.

-

Solution: For potassium carbonate, it's good practice to grind it into a fine powder and dry it in an oven (e.g., at 120-150°C) for several hours before use to maximize its surface area and activity.

-

Question: I'm observing an unexpected byproduct with a similar polarity to my starting material. What could it be?

Answer: This often points to impurities in the starting materials or a side reaction involving them.

-

Cause 1: Isomeric Impurities in 2-hydroxy-5-nitrobenzaldehyde. The starting phenol may contain isomers, such as 2-hydroxy-3-nitrobenzaldehyde, from its own synthesis.[6] These isomers will also react to form the corresponding benzylated ether, which can be difficult to separate from the desired product.

-

Solution: Check the purity of your 2-hydroxy-5-nitrobenzaldehyde by TLC, HPLC, or by checking its melting point before starting the reaction. If necessary, purify it by recrystallization.[7]

-

-

Cause 2: Benzyl Alcohol Impurity. As mentioned, benzyl bromide can hydrolyze to benzyl alcohol. This alcohol can then compete with the phenoxide nucleophile, potentially leading to the formation of dibenzyl ether, especially at higher temperatures.

-

Solution: Verify the purity of your benzyl bromide. An NMR or GC-MS of the starting material can quickly identify significant impurities.

-

Category 2: Reaction Condition Optimization

Question: My yield is consistently low, even after extending the reaction time. How can I improve it?

Answer: Low yields, when not due to reagent quality, are typically a result of suboptimal reaction conditions that either slow the desired SN2 reaction or favor competing side reactions.[2]

-

Cause 1: Inappropriate Solvent Choice. The solvent plays a crucial role in an SN2 reaction.

-

Explanation: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[2] They effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Using protic solvents (like ethanol or water) will hydrogen-bond with the phenoxide, stabilizing it and drastically reducing its nucleophilicity and the reaction rate.

-

Solution: Switch to a polar aprotic solvent. DMF is a very common and effective choice for this reaction.[8]

-

-

Cause 2: Incorrect Reaction Temperature. Temperature is a delicate balance.

-

Explanation: While heating is necessary to drive the reaction to completion, excessive temperatures can promote side reactions. The most common side reaction for a Williamson ether synthesis is E2 elimination.[9] Although benzyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, high heat can still favor this pathway.[3]

-

Solution: Aim for a moderate temperature range, typically between 60-80°C.[8][9] Monitor the reaction by TLC every few hours. If the reaction is proceeding slowly, a modest increase in temperature (e.g., to 90°C) may be beneficial, but avoid aggressive heating.

-

-

Cause 3: Insufficient Base. You need at least one equivalent of base to deprotonate the phenol.

-